molecular formula C13H13ClN2O2 B14385688 5-Chloro-1-[(1-phenylethoxy)methyl]pyrimidin-2(1H)-one CAS No. 88045-90-3

5-Chloro-1-[(1-phenylethoxy)methyl]pyrimidin-2(1H)-one

Cat. No.: B14385688
CAS No.: 88045-90-3
M. Wt: 264.71 g/mol
InChI Key: TVHYNDKERNOYPD-UHFFFAOYSA-N
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Description

5-Chloro-1-[(1-phenylethoxy)methyl]pyrimidin-2(1H)-one is a chemical compound that belongs to the class of pyrimidinones Pyrimidinones are heterocyclic compounds containing a pyrimidine ring with a keto group This particular compound is characterized by the presence of a chloro group at the 5-position and a phenylethoxy methyl group at the 1-position of the pyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-[(1-phenylethoxy)methyl]pyrimidin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloropyrimidin-2(1H)-one and 1-phenylethanol.

    Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent, such as methanol or ethanol. A base, such as sodium hydroxide or potassium carbonate, is often used to facilitate the reaction.

    Reaction Mechanism: The reaction proceeds through the nucleophilic substitution of the chloro group by the phenylethoxy methyl group, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-[(1-phenylethoxy)methyl]pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidinones.

Scientific Research Applications

5-Chloro-1-[(1-phenylethoxy)methyl]pyrimidin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Materials Science: It can be used as a building block in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-Chloro-1-[(1-phenylethoxy)methyl]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloropyrimidin-2(1H)-one: A precursor in the synthesis of 5-Chloro-1-[(1-phenylethoxy)methyl]pyrimidin-2(1H)-one.

    1-Phenylethanol: Another starting material used in the synthesis.

    Other Pyrimidinones: Compounds with similar structures but different substituents, such as 5-bromo- or 5-methylpyrimidin-2(1H)-one.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

88045-90-3

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

5-chloro-1-(1-phenylethoxymethyl)pyrimidin-2-one

InChI

InChI=1S/C13H13ClN2O2/c1-10(11-5-3-2-4-6-11)18-9-16-8-12(14)7-15-13(16)17/h2-8,10H,9H2,1H3

InChI Key

TVHYNDKERNOYPD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OCN2C=C(C=NC2=O)Cl

Origin of Product

United States

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